An In-Depth Technical Guide to Amino-PEG25-acid: Structure, Properties, and Applications in Bioconjugation and Drug Delivery
An In-Depth Technical Guide to Amino-PEG25-acid: Structure, Properties, and Applications in Bioconjugation and Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Amino-PEG25-acid, a heterobifunctional polyethylene glycol (PEG) linker. We will delve into its core structure, physicochemical properties, and its critical role in the advancement of targeted therapeutics and drug delivery systems. This document details common experimental protocols for its use and presents quantitative data to inform experimental design.
Core Structure and Physicochemical Properties
Amino-PEG25-acid is a discrete PEG (dPEG®) linker, meaning it has a precisely defined length and molecular weight. It consists of a backbone of 25 ethylene glycol units, flanked by a primary amine group (-NH₂) at one terminus and a carboxylic acid group (-COOH) at the other. This bifunctional nature allows for the sequential or orthogonal conjugation of two different molecules.
The IUPAC name for Amino-PEG25-acid is 1-amino-3,6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51,54,57,60,63,66,69,72,75-pentacosaoxaoctaheptacontan-78-oic acid[1][2]. The extended PEG chain imparts hydrophilicity to the molecules it is conjugated to, which can be highly beneficial in biomedical applications.
Below is a diagram representing the chemical structure of Amino-PEG25-acid.
Quantitative Data Summary
The table below summarizes the key physicochemical properties of Amino-PEG25-acid.
| Property | Value | Reference |
| Chemical Formula | C₅₃H₁₀₇NO₂₇ | [1][3][4] |
| Molecular Weight | 1190.42 g/mol | |
| Exact Mass | 1189.7030 | |
| CAS Number | 196936-04-6 | |
| Appearance | Solid powder | |
| Purity | >95% | |
| Solubility | Soluble in DMSO and water |
Role in Bioconjugation and Drug Delivery
The unique structure of Amino-PEG25-acid makes it a versatile tool in the development of complex biomolecules and drug delivery systems. The long, hydrophilic PEG spacer offers several advantages:
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Increased Hydrophilicity and Reduced Aggregation: Many potent therapeutic molecules are hydrophobic, leading to poor solubility and a tendency to aggregate in aqueous environments. The incorporation of a long PEG chain like in Amino-PEG25-acid significantly increases the overall hydrophilicity of the conjugate, mitigating aggregation and improving its pharmacokinetic profile.
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Prolonged Circulation Time: The hydrophilic PEG chain creates a hydration shell around the conjugated molecule, effectively increasing its hydrodynamic radius. This "stealth" effect shields the molecule from opsonization and subsequent clearance by the reticuloendothelial system, leading to a longer circulation half-life in the body.
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Improved Stability: The flexible PEG chain can sterically hinder the approach of proteolytic enzymes, thus protecting protein and peptide-based therapeutics from degradation.
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Precise Spacing: The defined length of the PEG linker provides a precise spacer arm between two conjugated molecules, which can be crucial for maintaining the biological activity of each component by reducing steric hindrance.
These properties are particularly valuable in the following applications:
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Antibody-Drug Conjugates (ADCs): In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets a specific tumor antigen. PEG linkers, including those with lengths similar to PEG25, are used to connect the drug to the antibody. The use of a long, hydrophilic linker can enable a higher drug-to-antibody ratio (DAR) without causing aggregation, potentially leading to enhanced potency. Studies have shown that modifying traditional dipeptide linkers with a methyl-PEG24 moiety can enhance the hydrophilicity, stability, and tumor suppression of the resulting ADC.
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Nanoparticle Drug Delivery: Amino-PEG25-acid can be used to functionalize the surface of nanoparticles. The carboxylic acid or amine group can be used to attach the PEG linker to the nanoparticle surface, while the other terminus can be conjugated to a targeting ligand (e.g., an antibody, peptide, or small molecule) to direct the nanoparticle to a specific tissue or cell type. PEGylation of nanoparticles improves their stability in biological fluids and prolongs their circulation time.
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Peptide and Protein Modification: The bifunctional nature of Amino-PEG25-acid allows for its use in creating protein-peptide conjugates, protein-small molecule conjugates, or for cross-linking proteins.
The following diagram illustrates the logical relationship between the properties of the PEG linker and the performance of a bioconjugate.
Experimental Protocols
The dual functionality of Amino-PEG25-acid allows for a variety of conjugation strategies. The most common approach involves the use of carbodiimide chemistry, specifically with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), to form stable amide bonds.
General Protocol for EDC/NHS Coupling
This protocol describes the general steps for activating either the carboxylic acid or the amine terminus of Amino-PEG25-acid for subsequent conjugation.
Materials:
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Amino-PEG25-acid
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Molecule to be conjugated (containing a primary amine or carboxylic acid)
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1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
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N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
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Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 4.5-6.0
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Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0
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Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine, pH 8.5
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Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
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Desalting columns
Reaction Mechanism:
The following diagram illustrates the two-step EDC/NHS reaction mechanism for activating a carboxylic acid.
Procedure (Aqueous Method):
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Preparation: Equilibrate all reagents to room temperature before use. Prepare fresh stock solutions of EDC and NHS/Sulfo-NHS in the Activation Buffer.
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Activation of Carboxylic Acid:
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Dissolve Amino-PEG25-acid in the Activation Buffer.
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Add a molar excess of EDC and NHS to the Amino-PEG25-acid solution. A typical starting point is a 2- to 10-fold molar excess.
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Incubate for 15-30 minutes at room temperature.
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Conjugation to an Amine-Containing Molecule:
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Immediately add the activated Amino-PEG25-acid solution to the amine-containing molecule, which should be in the Coupling Buffer. The reaction of NHS esters with primary amines is most efficient at pH 7-8.
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The molar ratio of the activated linker to the target molecule should be optimized for the specific application.
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Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
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Quenching: Add the Quenching Solution to stop the reaction by hydrolyzing any unreacted NHS esters. Incubate for 15 minutes.
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Purification: Remove excess reagents and byproducts using a desalting column or dialysis.
Experimental Workflow: Antibody-Drug Conjugate (ADC) Synthesis
This workflow outlines the steps for creating an ADC using Amino-PEG25-acid as a linker to conjugate a cytotoxic drug (with a carboxylic acid group) to an antibody (via its lysine residues).
Experimental Workflow: Nanoparticle Surface Functionalization
This workflow details the process of coating a nanoparticle with Amino-PEG25-acid and subsequently conjugating a targeting ligand.
Quantitative Impact of PEG Linker Length
The length of the PEG linker is a critical parameter in the design of bioconjugates. While this guide focuses on Amino-PEG25-acid, it is informative to compare it with linkers of different lengths. The following table summarizes findings from studies on ADCs with varying PEG chain lengths.
| Parameter | PEG4 | PEG8 | PEG24 | Key Findings and References |
| Hydrophilicity (HIC Retention Time) | Higher | Intermediate | Lower | Longer PEG chains increase hydrophilicity, leading to shorter retention times on Hydrophobic Interaction Chromatography (HIC). |
| Aggregation (% by SEC) | Higher | Intermediate | Lower | Increased PEG length helps to mitigate aggregation of hydrophobic drug-linkers. |
| In Vivo Efficacy | - | - | Improved | An ADC with a methyl-PEG24 linker showed enhanced tumor suppression and a longer half-life compared to those with shorter or no PEG linkers. |
| Pharmacokinetics (Clearance) | Faster | Intermediate | Slower | Longer PEG chains generally lead to slower clearance rates and longer circulation times. |
Conclusion
Amino-PEG25-acid is a well-defined, bifunctional linker that offers significant advantages for the development of advanced therapeutics and diagnostics. Its long, hydrophilic PEG chain enhances the solubility, stability, and pharmacokinetic properties of conjugated molecules. The terminal amine and carboxylic acid groups provide versatile handles for conjugation to a wide range of biomolecules and surfaces. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and scientists to effectively utilize Amino-PEG25-acid in their drug development endeavors. The careful consideration of linker chemistry and length is paramount to the successful design of next-generation bioconjugates.
